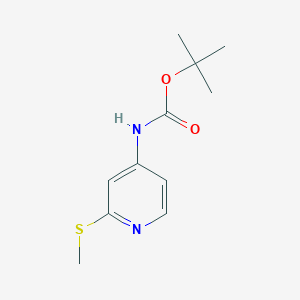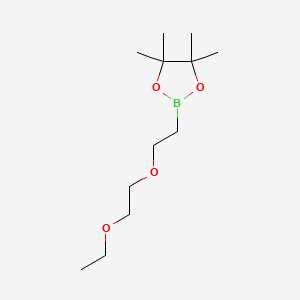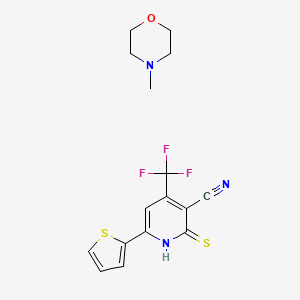
2-Sulfanyl-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile, 4-methylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-sulfanyl-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile; 4-methylmorpholine is a complex organic compound that features a pyridine ring substituted with various functional groups, including a thiophene ring, a trifluoromethyl group, and a carbonitrile group. The presence of 4-methylmorpholine suggests it may be used as a solvent or reagent in its synthesis or applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-sulfanyl-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One possible route could involve the formation of the pyridine ring followed by the introduction of the thiophene, trifluoromethyl, and carbonitrile groups through various substitution reactions. The thiol group (sulfanyl) might be introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, specialized catalysts, and controlled temperature environments.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The thiophene ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
This compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, it may be used to study the effects of its functional groups on biological systems, potentially serving as a lead compound in drug discovery.
Medicine
The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industrial applications, it might be used in the development of new materials or as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group is known for enhancing the metabolic stability and bioavailability of compounds, which could be a key factor in its mechanism.
Comparación Con Compuestos Similares
Similar Compounds
- 2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile
- 6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile
Uniqueness
The combination of the thiophene ring, trifluoromethyl group, and carbonitrile group in the same molecule is relatively unique and may confer specific properties such as enhanced stability, reactivity, or biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C16H16F3N3OS2 |
|---|---|
Peso molecular |
387.4 g/mol |
Nombre IUPAC |
4-methylmorpholine;2-sulfanylidene-6-thiophen-2-yl-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H5F3N2S2.C5H11NO/c12-11(13,14)7-4-8(9-2-1-3-18-9)16-10(17)6(7)5-15;1-6-2-4-7-5-3-6/h1-4H,(H,16,17);2-5H2,1H3 |
Clave InChI |
IMPBKDKLSYPXHZ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCOCC1.C1=CSC(=C1)C2=CC(=C(C(=S)N2)C#N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


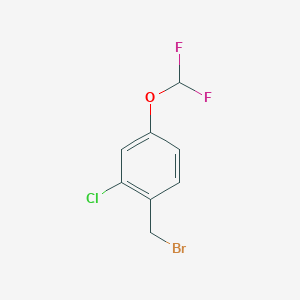

![4-{3-Iodobicyclo[1.1.1]pentan-1-yl}thiane](/img/structure/B13452970.png)
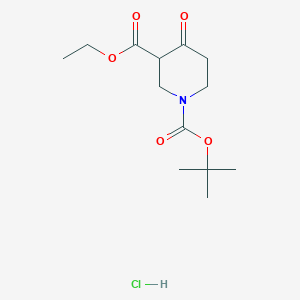
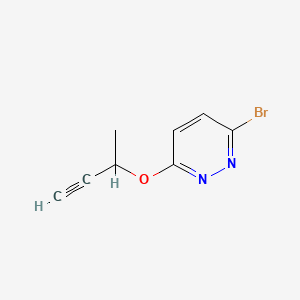

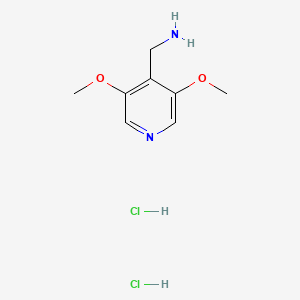
![{5-Oxaspiro[3.4]octan-2-yl}methanol](/img/structure/B13453014.png)
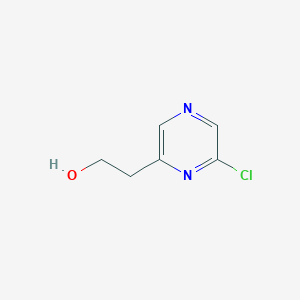
![3-Thia-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B13453024.png)
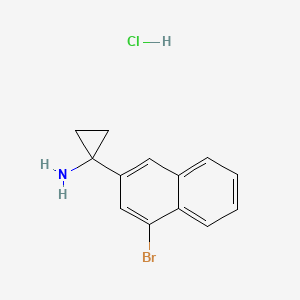
![4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}benzoic acid](/img/structure/B13453036.png)
